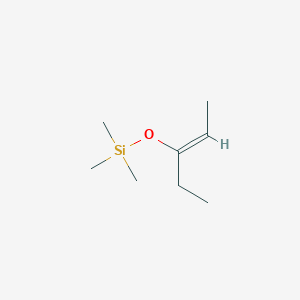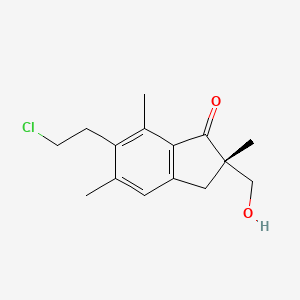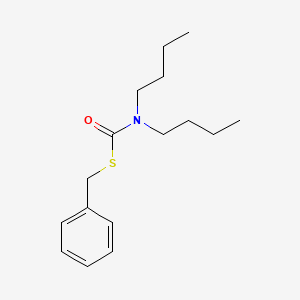
S-Benzyl dibutylthiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Benzyl dibutylthiocarbamate: is an organic compound belonging to the class of thiocarbamates. Thiocarbamates are known for their versatility in organic chemistry, often used in various applications such as antifertility agents, antivirals, pesticides, and herbicides . The compound’s structure includes a benzyl group attached to a dibutylthiocarbamate moiety, making it a unique member of the thiocarbamate family.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-Benzyl dibutylthiocarbamate can be achieved through a one-pot procedure. This method involves the direct conversion of N-formamides into thiocarbamates by initial dehydration with p-toluene sulfonyl chloride to the respective isocyanide, followed by the addition of a sulfoxide component . This protocol is efficient and environmentally friendly, as it eliminates the need for isolation and purification of the isocyanide intermediate.
Industrial Production Methods: Industrial production of thiocarbamates, including this compound, often involves the use of continuous flow chemistry. This method provides high efficiency and controllability, making it suitable for large-scale synthesis . The use of trifluoromethanesulfonic acid (TfOH) as a catalyst in the three-component synthesis of dithiocarbamates from α-diazoesters is another notable method .
Análisis De Reacciones Químicas
Types of Reactions: S-Benzyl dibutylthiocarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include benzoic acids and benzylic halides, which are useful intermediates in organic synthesis .
Aplicaciones Científicas De Investigación
S-Benzyl dibutylthiocarbamate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of S-Benzyl dibutylthiocarbamate involves its interaction with molecular targets and pathways. For instance, its derivatives act as copper chelators, increasing the internal concentration of copper in bacterial cells, leading to antimicrobial effects . Additionally, its anticancer properties are attributed to its ability to intercalate DNA and inhibit DNA topoisomerase I and II .
Comparación Con Compuestos Similares
- Thiobencarb
- Orbencarb
- Molinate
Comparison: S-Benzyl dibutylthiocarbamate is unique due to its specific structure, which includes a benzyl group attached to a dibutylthiocarbamate moiety. This structure imparts distinct chemical properties and reactivity compared to other thiocarbamates like Thiobencarb, Orbencarb, and Molinate . Its versatility in various applications, including its use as an antimicrobial and anticancer agent, further highlights its uniqueness .
Propiedades
Número CAS |
51861-34-8 |
|---|---|
Fórmula molecular |
C16H25NOS |
Peso molecular |
279.4 g/mol |
Nombre IUPAC |
S-benzyl N,N-dibutylcarbamothioate |
InChI |
InChI=1S/C16H25NOS/c1-3-5-12-17(13-6-4-2)16(18)19-14-15-10-8-7-9-11-15/h7-11H,3-6,12-14H2,1-2H3 |
Clave InChI |
LBMGTDVXBJTJHB-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)C(=O)SCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Hydrazinyltetrazolo[1,5-b]pyridazine](/img/structure/B14653659.png)
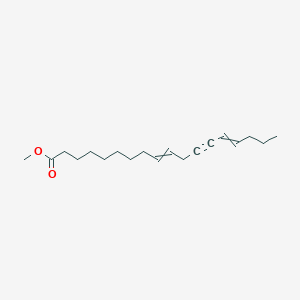
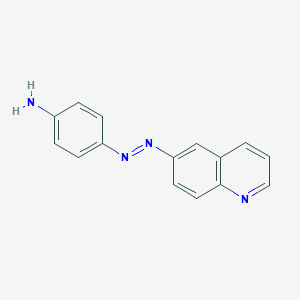
![3-(Ethyl{4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14653682.png)
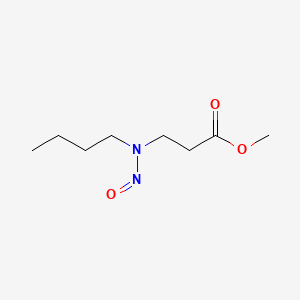
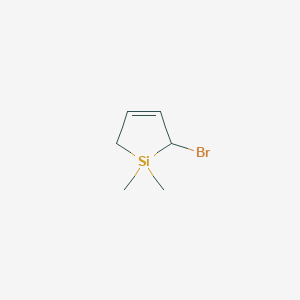
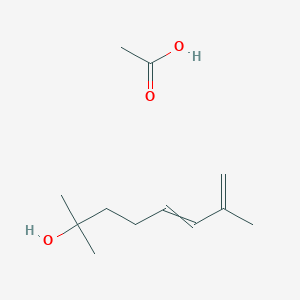
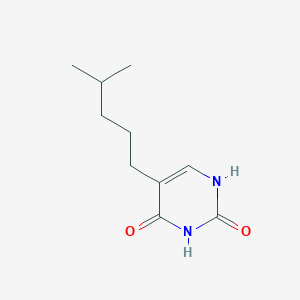

![Dimethyl [3-(naphthalen-2-yl)-2-oxopropyl]phosphonate](/img/structure/B14653715.png)

